Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate
Overview
Description
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C12H14ClNO5. This compound is characterized by its complex structure, which includes a nitro group, a methoxy group, and a chloropropoxy group attached to a benzoate core. It is primarily used in various chemical research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Esterification: The nitrated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.
Chloropropoxylation: The final step involves the reaction of the ester with 3-chloropropanol in the presence of a base such as potassium carbonate to introduce the chloropropoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloropropoxy group, where the chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide or potassium thiocyanate in an aprotic solvent like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoates: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the methoxy group.
Scientific Research Applications
Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is utilized in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: The nitro and methoxy groups can interact with active sites of enzymes, potentially inhibiting their activity.
Receptor Binding: The compound may bind to certain receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Methyl 4-methoxy-2-nitrobenzoate: Lacks the chloropropoxy group, making it less reactive in nucleophilic substitution reactions.
Methyl 4-(2-chloroethoxy)-5-methoxy-2-nitrobenzoate: Similar structure but with a shorter alkyl chain, affecting its physical and chemical properties.
Uniqueness: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate is unique due to the presence of the chloropropoxy group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in synthetic organic chemistry and a versatile compound for various research applications.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6/c1-18-10-6-8(12(15)19-2)9(14(16)17)7-11(10)20-5-3-4-13/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBVDMOFTQTPPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate molecules within its crystal structure?
A1: The crystal structure of this compound features two crystallographically independent molecules within its asymmetric unit []. Interestingly, the benzene rings of these two molecules are not coplanar but are slightly twisted with a dihedral angle of 9.12° []. Furthermore, these molecules are connected through weak intermolecular C—H⋯O hydrogen bonds, forming a three-dimensional network throughout the crystal lattice [].
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